molecular formula C5H11NO2 B3077394 3-(Ethylamino)propanoic acid CAS No. 10478-41-8

3-(Ethylamino)propanoic acid

Cat. No.: B3077394
CAS No.: 10478-41-8
M. Wt: 117.15 g/mol
InChI Key: YZPJYHCJKCSXBS-UHFFFAOYSA-N
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Description

Structural Elucidation and Chemical Identity in Academic Literature

The precise identification and classification of a chemical compound are paramount for its study. This section details the systematic naming and structural characteristics of 3-(Ethylamino)propanoic acid.

IUPAC Nomenclature and Isomeric Considerations

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is named This compound . This name is derived from its structure: a three-carbon propanoic acid backbone where an ethylamino group (-NHCH₂CH₃) is attached to the third carbon atom (the β-carbon).

The molecular formula for this compound is C₅H₁₁NO₂. This formula allows for numerous constitutional isomers, which are molecules with the same molecular formula but different structural arrangements of atoms. brainly.com These isomers can have vastly different chemical and physical properties. Examples of isomers include those with different carbon chain arrangements (e.g., branched chains), different positions of the functional groups, or different functional groups altogether (e.g., nitroalkanes, amides with alcohol groups). brainly.comchegg.com For instance, other compounds sharing the C₅H₁₁NO₂ formula include 1-nitropentane, 2-nitropentane, and the naturally occurring amino acid valine. quora.com

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol

| CAS Number | 10478-41-8 |

This interactive table provides key identification details for the compound.

Classification as a Beta-Amino Acid Derivative

This compound is classified as a beta-amino acid (β-amino acid) . This classification is based on the position of the amino group relative to the carboxyl group. In α-amino acids, the building blocks of proteins, the amino group is attached to the alpha-carbon (the carbon adjacent to the carboxyl group). In β-amino acids, the amino group is attached to the beta-carbon, which is the second carbon away from the carboxyl group.

The presence of an ethyl group on the nitrogen atom makes it an N-substituted β-amino acid derivative . This substitution significantly influences the molecule's properties, such as its polarity, basicity, and potential for intermolecular interactions, distinguishing it from its parent compound, β-alanine (3-aminopropanoic acid).

Historical Perspective and Significance in Organic Synthesis Research

While specific historical records for the initial synthesis of this compound are not prominently documented, the synthesis of N-alkyl-β-alanines has been a subject of study for decades. A notable early report from 1961 by Zilkha, Rachman, and Rivlin described the preparation of various N-alkyl-β-alanines through the addition of amines to acrylic acid. huji.ac.ilacs.org This foundational work laid the groundwork for synthesizing a wide range of N-substituted β-amino acids.

The significance of β-amino acids and their N-alkylated derivatives in organic synthesis is substantial. They serve as crucial building blocks for the creation of more complex molecules, including pharmaceuticals and peptidomimetics. cambridge.org The incorporation of N-substituted β-amino acids into peptide chains can confer resistance to enzymatic degradation and modulate the peptide's conformational properties. nih.gov Modern synthetic methods continue to evolve, with recent research focusing on more efficient, one-pot reactions and biocatalytic routes to produce these valuable compounds. cambridge.orgnih.gov For example, methods have been developed using dendrimeric intermediates or enzyme-catalyzed processes to synthesize N-alkyl-β-amino acids. cambridge.orgnih.gov

Position within the Broader Family of Aminocarboxylic Acids

Aminocarboxylic acids are a broad class of organic compounds characterized by the presence of at least one carboxyl group (-COOH) and at least one amino group (-NH₂). They are categorized based on the relative positions of these functional groups (alpha, beta, gamma, etc.).

This compound belongs to the family of non-proteinogenic amino acids , meaning it is not one of the 20 common amino acids encoded by the standard genetic code to build proteins. Its structure as an N-substituted β-amino acid places it in a category of significant interest for medicinal chemistry and materials science. Unlike α-amino acids, β-amino acids can form more stable secondary structures in peptides, known as β-peptides. The N-alkylation further modifies its properties, increasing lipophilicity which can enhance bioavailability in potential therapeutic applications. monash.edu

Table 2: Classification of this compound

Category Classification
Family Aminocarboxylic Acid
Sub-Family Beta-Amino Acid
Specific Type N-Alkyl Beta-Amino Acid

| Proteinogenic Status | Non-proteinogenic |

This interactive table illustrates the hierarchical classification of the compound.

Research Gaps and Future Directions in Fundamental Chemical Studies

Despite the progress in the synthesis and application of β-amino acids, specific research gaps and future opportunities remain, particularly for N-alkylated derivatives like this compound.

A primary area for future research is the development of more efficient and stereoselective synthetic methodologies. While various methods exist, many still face challenges such as low yields, the need for protecting groups, or the use of hazardous reagents. nih.gov The exploration of novel catalysts, including organocatalysts and engineered enzymes, presents a promising avenue for more sustainable and scalable production. nih.govmdpi.com

Furthermore, a deeper understanding of how N-alkylation influences the physicochemical and biological properties of β-amino acids is needed. Systematic studies on a series of N-alkylated β-amino acids could provide valuable data on structure-activity relationships, guiding the design of new molecules with tailored properties for applications in drug discovery and materials science. nih.gov For instance, the incorporation of such non-canonical amino acids into peptides is a key strategy for developing next-generation therapeutics with improved stability and cell permeability. nih.gov There is also a need for more comprehensive studies on the conformational preferences of peptides containing N-alkylated β-amino acids to better predict and control their three-dimensional structures.

Finally, while the fundamental chemistry of many β-amino acids is well-explored, specific derivatives like this compound often lack extensive characterization. Detailed investigations into its reactivity, potential as a ligand, and behavior in different solvent systems would fill important knowledge gaps and could uncover novel applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(ethylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-6-4-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPJYHCJKCSXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901030
Record name NoName_79
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Approaches for 3 Ethylamino Propanoic Acid and Analogues

Conventional Organic Synthesis Routes

Conventional methods provide robust and scalable routes to 3-(ethylamino)propanoic acid and its analogues. These strategies often rely on fundamental organic reactions, including nucleophilic substitutions, reductive aminations, and conjugate additions.

Direct amination represents a straightforward approach to forming the crucial carbon-nitrogen bond. One common method involves the nucleophilic substitution of a 3-halopropanoic acid, such as 3-bromopropanoic acid or 3-chloropropanoic acid, with ethylamine (B1201723). In this SN2 reaction, the lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion and forming the desired product.

The reaction is typically carried out in a polar solvent to facilitate the dissolution of the reagents. An excess of ethylamine or the addition of a non-nucleophilic base is often employed to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. While direct, this method can sometimes be complicated by side reactions, such as elimination or over-alkylation, where the product, this compound, reacts further with the 3-halopropanoic acid.

Recent advancements have also explored the direct amination of β-hydroxyl acid esters through cooperative catalysis, providing an alternative to the use of halogenated precursors. rug.nl Furthermore, catalytic systems using inexpensive metals like nickel have been developed for the direct amination of sp³ C-H bonds, although this is a more advanced and less traditional approach for this specific target. rsc.org

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for amine synthesis. wikipedia.orgmasterorganicchemistry.com This process involves two main steps: the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, a suitable precursor would be a 3-oxopropanoic acid derivative, such as ethyl 3-oxopropanoate (B1240783) (a β-keto ester). The reaction commences with the nucleophilic attack of ethylamine on the ketone carbonyl group, forming a hemiaminal intermediate. This intermediate then dehydrates to form an enamine, which exists in equilibrium with its imine tautomer. The C=N double bond of the intermediate is then reduced to a C-N single bond.

A key advantage of this method is the ability to perform it as a one-pot reaction by choosing a reducing agent that is selective for the imine/enamine over the starting ketone. masterorganicchemistry.com Mild reducing agents are preferred for this purpose.

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Chemical Formula Typical Conditions Notes
Sodium cyanoborohydride NaBH₃CN Methanol, weakly acidic pH Highly selective for imines over ketones/aldehydes; toxic cyanide byproduct. masterorganicchemistry.com
Sodium triacetoxyborohydride NaBH(OAc)₃ 1,2-Dichloroethane (DCE), Acetic acid Less toxic alternative to NaBH₃CN, effective and mild. masterorganicchemistry.comorganic-chemistry.org
Sodium borohydride NaBH₄ Methanol Less selective; can reduce the starting carbonyl if not controlled carefully. masterorganicchemistry.comorganic-chemistry.org
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C, Raney Ni) Various solvents, pressure "Green" method, avoids stoichiometric metal hydride waste. wikipedia.org

This protocol is highly chemoselective and tolerates a wide range of functional groups. organic-chemistry.org

The aza-Michael addition, or conjugate addition of an amine, is an efficient method for constructing β-amino carbonyl compounds. frontiersin.org This reaction involves the addition of a nucleophile, in this case, ethylamine, to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). frontiersin.org For the synthesis of this compound, suitable Michael acceptors include acrylic acid or its esters, such as ethyl acrylate (B77674) or methyl acrylate. mdpi.com

The reaction is driven by the electrophilicity of the β-carbon, which is activated by the electron-withdrawing carbonyl group. Ethylamine adds to the carbon-carbon double bond to form a resonance-stabilized enolate intermediate, which is then protonated to yield the final product, an ester of this compound. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

The aza-Michael reaction can often be performed under mild, solvent-free, or environmentally friendly conditions, sometimes catalyzed by entities like acidic alumina (B75360) or lipases. mdpi.comresearchgate.net The reaction is generally highly atom-economical and can proceed with high yields. frontiersin.orgmdpi.com It is a cornerstone strategy for the synthesis of β-amino acids and their derivatives. illinois.edu

This compound and its analogues can be synthesized through multi-step sequences starting from common and inexpensive precursors. One such strategy involves the modification of α-amino acids. For instance, N-protected aspartic acid can serve as a starting material. A Curtius rearrangement of an activated aspartic acid derivative can be employed to convert the side-chain carboxylic acid into an amino group, thereby forming a diamino acid precursor which can then be selectively alkylated. organic-chemistry.org

Another multi-step approach could begin with the synthesis of a suitable backbone that is later functionalized. For example, the reduction of a Weinreb amide can yield an aldehyde, which then undergoes reductive amination with an appropriate amine to build the final structure. elsevier.es Such multi-step syntheses, while longer, offer flexibility in introducing various substituents and controlling stereochemistry.

Protecting Group Chemistry in the Synthesis of this compound Precursors and Derivatives

In multi-step syntheses of complex molecules like this compound derivatives, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from participating in unwanted side reactions. peptide.com For β-amino acids, the secondary amine is a nucleophilic and basic site that can interfere with reactions at the carboxylic acid moiety (e.g., esterification, amide coupling). Therefore, the use of amine protecting groups is a critical aspect of their synthetic chemistry. masterorganicchemistry.com

Carbamates are the most common class of protecting groups for amines due to their ease of installation, stability across a wide range of reaction conditions, and predictable removal under specific, often mild, conditions. masterorganicchemistry.comnih.gov They effectively decrease the nucleophilicity and basicity of the amine nitrogen. masterorganicchemistry.com

Two of the most widely used carbamate (B1207046) protecting groups in amino acid chemistry are Boc and Fmoc:

tert-Butoxycarbonyl (Boc): The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org It is highly stable to basic conditions, hydrogenation, and most nucleophiles. organic-chemistry.org This stability allows for selective modification of other parts of the molecule. The Boc group is typically removed under strong acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is installed using Fmoc-Cl or Fmoc-OSu. google.com A key feature of the Fmoc group is its lability to bases. masterorganicchemistry.comgoogle.com It is readily cleaved by treatment with a mild amine base, such as piperidine (B6355638) in DMF, conditions that leave acid-labile groups like Boc intact. peptide.com This "orthogonality" between Boc and Fmoc is a powerful tool in complex syntheses, allowing for the selective deprotection of one amine in the presence of another. peptide.com

Table 2: Common Amine Protecting Groups in Amino Acid Synthesis

Protecting Group Structure Installation Reagent Cleavage Conditions Stability
Boc (tert-Butoxycarbonyl) (CH₃)₃C-O-CO- Di-tert-butyl dicarbonate (Boc₂O) Strong acid (e.g., TFA, HCl) masterorganicchemistry.com Stable to base, hydrogenation, nucleophiles. organic-chemistry.org
Fmoc (9-Fluorenylmethoxycarbonyl) C₁₅H₁₁O₂- Fmoc-Cl, Fmoc-OSu Mild base (e.g., Piperidine) peptide.commasterorganicchemistry.com Stable to acid, hydrogenation.
Cbz (Carboxybenzyl) C₆H₅CH₂-O-CO- Benzyl (B1604629) chloroformate Catalytic hydrogenation (H₂/Pd-C) masterorganicchemistry.com Stable to mild acid and base.

Carboxylic Acid Protecting Groups (e.g., esters)

In the synthesis of β-amino acids like this compound, the carboxylic acid group is often protected to prevent unwanted reactions. Esters are commonly employed as protecting groups due to their relative stability and the availability of various methods for their removal. wikipedia.org

Common ester protecting groups include:

Methyl and Ethyl Esters: These are simple and frequently used, but their removal typically requires harsh conditions, such as strong acid or base, which may not be compatible with other functional groups in the molecule.

Benzyl Esters: These are advantageous because they can be removed under mild conditions through hydrogenolysis, a reaction that is often compatible with other protecting groups. wikipedia.org

tert-Butyl Esters: These are cleaved under acidic conditions, offering an orthogonal deprotection strategy when other acid-labile or base-labile groups are present. organic-chemistry.org

Silyl Esters: These are another class of protecting groups that can be removed under specific and mild conditions, often using fluoride (B91410) ion sources.

Stereoselective and Asymmetric Synthesis Strategies

The synthesis of specific stereoisomers of this compound and its analogues is of significant interest, as biological activity is often dependent on the compound's stereochemistry. Various strategies have been developed to achieve high levels of stereocontrol.

Chiral Auxiliaries and Catalytic Asymmetric Induction

One of the primary methods for achieving stereoselectivity is through the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Evans' Auxiliaries: Oxazolidinones, developed by David A. Evans, are widely used chiral auxiliaries. They can be acylated and then undergo stereoselective alkylation or other reactions at the α-position. acs.org

Oppolzer's Sultams: Camphor-derived sultams are another class of effective chiral auxiliaries. acs.org

Pseudoephedrine: Myers demonstrated that pseudoephedrine can serve as an efficient and inexpensive chiral auxiliary for the stereoselective synthesis of α-substituted β-amino acids. acs.org

Hexahydrobenzoxazolidinones: These have been used for the asymmetric synthesis of β²-amino acids through N-acylation followed by diastereoselective alkylation. researchgate.net

(R)- or (S)-α-phenylethylamine: This readily available chiral amine can be used as a chiral auxiliary in the synthesis of α-substituted-β-amino acids. nih.gov

Catalytic asymmetric induction involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. This approach is often more efficient than using stoichiometric amounts of a chiral auxiliary.

Hydrogenation: Asymmetric hydrogenation of enamines or α,β-unsaturated esters using chiral transition metal catalysts (e.g., rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands like BINAP) is a powerful method for producing chiral β-amino acids. hilarispublisher.comresearchgate.net

Conjugate Addition: The enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, catalyzed by chiral metal complexes or organocatalysts, can establish the stereocenter of a β-amino acid derivative. hilarispublisher.comnih.gov

Mannich Reaction: Asymmetric Mannich reactions, where an enolate or enolate equivalent adds to an imine, are a direct route to β-amino acids. These can be catalyzed by chiral Lewis acids, Lewis bases, or organocatalysts. numberanalytics.comacs.org

Cinchona Alkaloid Catalysis: Catalysts derived from cinchona alkaloids have been used in multistep, one-pot procedures to generate highly enantioenriched β-substituted aspartic acid derivatives. researchgate.net

StrategyKey FeaturesExample Catalyst/Auxiliary
Chiral AuxiliariesStoichiometric use of a chiral directing group.Evans' oxazolidinones, Oppolzer's sultams, Pseudoephedrine acs.org
Asymmetric HydrogenationReduction of a prochiral double bond.Rh-BINAP, Ru-BINAP hilarispublisher.comresearchgate.net
Asymmetric Conjugate Addition1,4-addition to an α,β-unsaturated system.Copper-chiral phosphine complexes nih.gov
Asymmetric Mannich ReactionAddition of an enolate to an imine.Chiral organocatalysts, Lewis acids numberanalytics.comacs.org

Resolution of Racemic Mixtures

Resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. This can be achieved through various methods.

One common approach is enzymatic kinetic resolution . In this method, an enzyme selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated.

Lipases: Enzymes like Candida antarctica lipase (B570770) B (CALB) and lipases from Pseudomonas cepacia are frequently used for the resolution of racemic β-amino esters. researchgate.net They can catalyze the enantioselective acylation of the amino group or the hydrolysis of the ester group. For example, the resolution of ethyl 3-aminobutyrate (B1260719) has been achieved using CALB-catalyzed reactions in butyl butyrate. researchgate.net

Penicillin G Acylases (PGAs): These enzymes can catalyze the enantioselective hydrolysis of N-phenylacetylated β-amino acid racemates. Penicillin G acylase from Achromobacter sp. has shown high stereoselectivity for certain β-amino acids. muni.cz

Other Hydrolases: Various other hydrolytic enzymes can be employed for the kinetic resolution of N-acylated or esterified β-amino acids. nih.gov

A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. nih.gov

Another method for resolution is through the formation of diastereomeric salts . The racemic amino acid is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers.

Chiral chromatography is another powerful technique for separating enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.

Finally, nanofiltration membranes with a chiral selective layer have been developed for the optical resolution of racemic mixtures of amino acids. researchgate.net

Resolution MethodPrincipleKey Features
Enzymatic Kinetic ResolutionEnzyme selectively transforms one enantiomer.Maximum 50% yield for the desired enantiomer. Enzymes like lipases and acylases are commonly used. researchgate.netmuni.cznih.gov
Diastereomeric Salt FormationRacemic mixture is reacted with a chiral resolving agent to form separable diastereomers.A classical and often effective method.
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.Can be highly effective but may be expensive for large-scale separations.
Chiral NanofiltrationSeparation based on a chiral selective membrane.An emerging technology for optical resolution. researchgate.net

Enantioselective Biocatalysis and Biosynthesis Research

Enantioselective biocatalysis utilizes enzymes to produce enantiomerically pure compounds, offering a green and highly selective alternative to traditional chemical methods. nih.gov

Transaminases (TAs) , also known as aminotransferases, are particularly promising for the synthesis of optically pure β-amino acids. These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral keto-acid substrate. This approach, known as asymmetric synthesis, can theoretically achieve a 100% yield of the desired enantiomer, overcoming the 50% yield limitation of kinetic resolution. nih.gov

Lipases are another important class of enzymes used in the synthesis of chiral β-amino acids. They are often employed in the kinetic resolution of racemic β-amino acid esters or amides. For example, Candida antarctica lipase A (CAL-A) has been used for the enantioselective N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate. researchgate.net The use of ionic liquids as a medium for lipase-catalyzed reactions has been shown to sometimes enhance enantioselectivity. nih.govacademie-sciences.fr

Nitrile-converting enzymes , such as nitrilases and nitrile hydratases, can be used for the asymmetric synthesis of β-amino acids and their amides from β-aminonitriles. The efficiency and enantioselectivity of these biotransformations are highly dependent on the substrate structure. researchgate.net

Research in biosynthesis aims to engineer metabolic pathways in microorganisms to produce desired compounds. While the direct biosynthesis of this compound may not be established, the principles of metabolic engineering could potentially be applied to create novel biosynthetic routes. This would involve identifying or engineering enzymes that can perform the necessary synthetic steps and integrating them into a host organism.

Biocatalytic ApproachEnzyme ClassKey TransformationAdvantages
Asymmetric SynthesisTransaminases (TAs)Prochiral β-keto acid → Chiral β-amino acidTheoretical 100% yield, high enantioselectivity. nih.gov
Kinetic ResolutionLipases, AcylasesRacemic β-amino ester/amide → Enantiopure acid/amide + unreacted enantiomerRobust and versatile enzymes. researchgate.netchiroblock.com
Asymmetric Hydrolysis/HydrationNitrilases, Nitrile Hydratasesβ-aminonitrile → Chiral β-amino acid/amideDirect conversion of nitriles. researchgate.net

Scale-Up Considerations for Research and Development

Transitioning a synthetic route for this compound or its analogues from a small laboratory scale to a larger research and development or pilot scale presents numerous challenges. drugdiscoverytrends.com What works well in a 100 mL flask may not be feasible or safe in a 100 L reactor.

Key considerations include:

Safety: The use of hazardous reagents is a primary concern. For example, reactions involving highly reactive intermediates, pyrophoric materials, or those that generate gas require careful engineering controls and risk assessment. researchgate.net Thermal stability of reactants and intermediates must be thoroughly evaluated to prevent runaway reactions.

Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic in large reactors due to the lower surface-area-to-volume ratio, which affects heat transfer efficiency. This can lead to localized hot spots, side reactions, or safety hazards. drugdiscoverytrends.com

Mixing: Achieving efficient and homogenous mixing in large vessels is more difficult. Poor mixing can lead to lower yields, inconsistent product quality, and the formation of impurities. drugdiscoverytrends.com

Reaction Time: Reactions often take longer to complete at larger scales due to limitations in heat and mass transfer. drugdiscoverytrends.com

Reagent Addition: The rate of addition of reagents can be critical. A procedure that involves adding a reagent all at once on a small scale may need to be modified to a slow, controlled addition on a larger scale to manage heat generation and reaction kinetics.

Work-up and Purification: Procedures like extractions and chromatography that are straightforward in the lab can be cumbersome and resource-intensive on a larger scale. Crystallization is often the preferred method for purification at scale, but developing a robust crystallization process that consistently yields the desired polymorph and particle size can be challenging. drugdiscoverytrends.com

Cost and Availability of Starting Materials: The cost and commercial availability of reagents and catalysts become more significant factors at larger scales. An expensive catalyst that is acceptable for a small-scale synthesis may be economically unviable for larger quantities. drugdiscoverytrends.com

Process Robustness: The synthetic route must be robust and reproducible. It should be able to tolerate minor variations in reaction conditions without significant drops in yield or purity.

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for scaling up reactions. It can offer better control over reaction parameters like temperature and mixing, improve safety by minimizing the amount of hazardous material at any given time, and facilitate easier scale-up by extending the run time rather than increasing the reactor size. chemrxiv.orgrsc.org

ChallengeLaboratory ScaleR&D/Pilot ScalePotential Solution
Safety Small quantities of hazardous reagents are manageable.Large quantities pose significant risks.Thorough hazard assessment, engineering controls, use of safer alternative reagents. researchgate.net
Heat Transfer High surface-area-to-volume ratio allows for efficient heating/cooling.Low surface-area-to-volume ratio makes temperature control difficult.Jacketed reactors, controlled addition rates, flow chemistry. drugdiscoverytrends.com
Mixing Easily achieved with a magnetic stir bar.Requires powerful overhead stirrers; can have dead zones.Proper reactor and impeller design, computational fluid dynamics modeling.
Purification Chromatography is common.Chromatography is expensive and difficult to scale.Development of robust crystallization methods. drugdiscoverytrends.com
Cost High-cost reagents may be acceptable.Cost is a major driver.Route scouting for cheaper starting materials and more efficient catalysts.

Chemical Reactivity, Transformation, and Derivatization of 3 Ethylamino Propanoic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety (-COOH) is a primary site for nucleophilic acyl substitution reactions, allowing for the synthesis of esters, amides, and other acid derivatives. It can also undergo reduction to form a primary alcohol.

Esterification and Amidation Reactions

Esterification: The reaction of 3-(Ethylamino)propanoic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification, yields an ester and water. chemguide.co.ukyoutube.comorganic-chemistry.org The reaction is reversible, and to drive it towards the product, water is typically removed, or an excess of the alcohol reactant is used. organic-chemistry.org

Amidation: Direct reaction of a carboxylic acid with an amine is often difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.orglibretexts.org Therefore, the reaction is typically carried out by heating the ammonium (B1175870) carboxylate salt to drive off water or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. libretexts.orglibretexts.orgjackwestin.com This facilitates the nucleophilic attack by the amine to form the corresponding amide. youtube.comyoutube.com

Reaction TypeReactantConditionsProduct
EsterificationEthanol (C₂H₅OH)Acid catalyst (e.g., H₂SO₄), HeatEthyl 3-(ethylamino)propanoate
AmidationMethylamine (CH₃NH₂)Heat or Coupling Agent (e.g., DCC)3-(Ethylamino)-N-methylpropanamide
Table 1: Examples of Esterification and Amidation of this compound.
ReactantReducing AgentProduct
This compoundLithium aluminum hydride (LiAlH₄) followed by water workup3-(Ethylamino)propan-1-ol
Table 2: Reduction of this compound.

Formation of Acid Halides and Other Activated Forms

Carboxylic acids can be converted into more reactive derivatives, such as acid halides. libretexts.org These compounds serve as important intermediates in the synthesis of esters and amides, as they are much more reactive towards nucleophiles than the parent carboxylic acid. libretexts.orgopenstax.org Treatment of this compound with thionyl chloride (SOCl₂) is a common method for preparing the corresponding acid chloride, 3-(ethylamino)propanoyl chloride. libretexts.orglibretexts.org Similarly, reaction with phosphorus tribromide (PBr₃) can yield the acid bromide. libretexts.orgopenstax.org

ReagentConditionsProduct
Thionyl chloride (SOCl₂)Often with a base like pyridine (B92270)3-(Ethylamino)propanoyl chloride
Phosphorus tribromide (PBr₃)Inert solvent3-(Ethylamino)propanoyl bromide
Table 3: Formation of Acid Halides from this compound.

Reactions at the Secondary Amine Functional Group

The secondary amine (-NH-) in this compound is nucleophilic and can undergo reactions such as alkylation and acylation at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary amine can react with alkyl halides in an Sₙ2 reaction to form a tertiary amine. libretexts.org However, this reaction can be difficult to control, and polyalkylation is a common side reaction, potentially leading to the formation of a quaternary ammonium salt. mnstate.edulibretexts.org Using a 2:1 ratio of the amine to the alkylating agent can help mitigate the formation of hydrohalide salts that would render the amine non-nucleophilic. libretexts.orglibretexts.org

N-Acylation: The secondary amine reacts readily with acid chlorides or acid anhydrides to form a tertiary amide. libretexts.orglibretexts.org This reaction is generally rapid and high-yielding. openstax.org A base, such as pyridine or sodium hydroxide, is often added to neutralize the hydrochloric acid (HCl) byproduct formed when using an acid chloride. libretexts.org

Reaction TypeReactantConditionsProduct
N-AlkylationMethyl iodide (CH₃I)Base (e.g., NaHCO₃)3-(Ethyl(methyl)amino)propanoic acid
N-AcylationAcetyl chloride (CH₃COCl)Base (e.g., Pyridine)3-(N-ethylacetamido)propanoic acid
Table 4: Examples of N-Alkylation and N-Acylation of this compound.

Amine Oxidation and Reduction Chemistry

The oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common products include hydroxylamines, nitrones, and in some cases, enamines. The specific oxidation products of this compound are not extensively detailed in readily available literature, but the general reactivity patterns of secondary amines would apply.

Reduction of the secondary amine functional group itself is not a typical transformation, as alkylamines are already in a reduced state. Reduction reactions in molecules containing this functional group usually target other, more easily reducible groups.

Reaction TypeReagent ClassPotential Product Class
OxidationPeroxy acids (e.g., m-CPBA)Hydroxylamines, Nitrones
OxidationMetal-based oxidants (e.g., KMnO₄, CrO₃)Complex mixtures, potential C-N bond cleavage
Table 5: General Expected Oxidation Chemistry of the Secondary Amine in this compound.

Cyclization Reactions Leading to Heterocyclic Systems

This compound and its analogues can undergo cyclization reactions to form various heterocyclic systems. These reactions are of significant interest in synthetic organic chemistry due to the prevalence of heterocyclic structures in pharmaceuticals and other biologically active molecules. The specific heterocyclic system formed depends on the reaction conditions and the other reagents involved.

One notable example is the cyclization of N-aryl-β-alanines, which are analogues of this compound, to form 5,6-dihydrouracils. nih.govlibretexts.org This reaction is typically achieved by treating the N-aryl-β-alanine with urea (B33335) or an alkali metal thiocyanate (B1210189) in an acidic medium, such as refluxing acetic acid followed by the addition of hydrochloric acid. nih.gov The reaction proceeds through an intermediate N-aryl-N-carbamoyl-β-alanine, which then undergoes intramolecular cyclization. nih.gov This process offers a direct route to substituted dihydrouracils, a class of compounds with demonstrated antitumor and anti-retroviral properties. nih.gov

The general scheme for this type of cyclization is presented below:

Table 1: Cyclization of N-Aryl-β-Alanines to 5,6-Dihydrouracils

Reactant 1Reactant 2ConditionsProduct
N-Aryl-β-alanineUrea1. Acetic acid, reflux2. HCl, reflux1-Aryl-5,6-dihydrouracil
N-Aryl-β-alaninePotassium thiocyanate1. Acetic acid, reflux2. HCl, reflux1-Aryl-2-thio-5,6-dihydrouracil

While direct studies on the cyclization of this compound under these specific conditions are not extensively documented in the readily available literature, the reactivity of its N-aryl analogues provides a strong indication of its potential to form similar heterocyclic structures.

Intra- and Intermolecular Reactions Involving Both Functional Groups

The presence of both a secondary amine and a carboxylic acid group in this compound allows for a range of intra- and intermolecular reactions. These reactions are fundamental to the synthesis of important classes of molecules such as lactams and polyamides.

Lactam Formation in Analogues

Lactams, which are cyclic amides, can be formed through the intramolecular cyclization of amino acids. chemicalbook.com For β-amino acids like this compound and its analogues, this cyclization results in the formation of a four-membered ring known as a β-lactam. The β-lactam ring is a key structural feature in a number of important antibiotics, including penicillins and cephalosporins. chemicalbook.comdrugbank.com

The direct intramolecular cyclization of N-substituted β-amino acids to form β-lactams can be challenging and often requires specific activating agents for the carboxylic acid group and carefully controlled reaction conditions to favor the formation of the strained four-membered ring. Common methods for β-lactam synthesis from amino acid derivatives include:

Base-promoted cyclization of N-alkyl-N-chloroacetyl amino acid derivatives: This method involves the use of a strong base to induce an intramolecular nucleophilic substitution, leading to the formation of the β-lactam ring. drugbank.com

Dehydrative cyclization: The use of coupling reagents commonly employed in peptide synthesis can facilitate the intramolecular amide bond formation.

The general structure of a β-lactam formed from an N-substituted β-amino acid is shown below:

Table 2: General Structure of β-Lactams from N-Substituted β-Amino Acids

Starting MaterialProductRing System
N-Substituted β-amino acidN-Substituted-β-lactamAzetidin-2-one

The reactivity of this compound suggests its potential as a precursor for the synthesis of N-ethyl-β-propiolactam, a substituted β-lactam.

Polymerization Reactions for Polyamide Research

This compound is an AB-type monomer, meaning it contains both an amine and a carboxylic acid functional group, making it a suitable candidate for the synthesis of polyamides. Polyamides are a major class of polymers with a wide range of applications, from textiles to engineering plastics.

Recent research has focused on the development of controlled polymerization methods for N-substituted β-alanines to produce functional poly(β-peptoid)s, which are a class of polyamides. One such method involves the ring-opening polymerization of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs). biosynth.com This approach allows for the synthesis of poly(β-peptoid)s with well-defined molecular weights and low dispersities. biosynth.com The polymerization can be initiated with various amines and proceeds under mild conditions. biosynth.com

The general scheme for the polymerization of N-substituted β-alanine N-thiocarboxyanhydrides is as follows:

Table 3: Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides

MonomerInitiatorPolymer
N-Substituted β-alanine N-thiocarboxyanhydrideAminePoly(β-peptoid)

This method provides a pathway to novel polyamide structures with potential applications in biomaterials and other advanced materials. The ability to incorporate various N-substituents, such as the ethyl group in this compound, allows for the tuning of the polymer's properties. biosynth.com

Acid-Base Chemistry and Zwitterionic Character

Like other amino acids, this compound exhibits amphoteric properties, meaning it can act as both an acid and a base. foodb.cathermofisher.com This is due to the presence of the acidic carboxylic acid group (-COOH) and the basic secondary amino group (-NH-).

In aqueous solution, this compound can exist in different ionic forms depending on the pH of the environment. At a specific pH, known as the isoelectric point (pI), the molecule will exist predominantly in a neutral form called a zwitterion. In the zwitterionic form, the carboxylic acid group is deprotonated (-COO⁻) and the amino group is protonated (-NH₂⁺-).

Table 4: Estimated Acid-Base Properties of this compound

Functional GroupEstimated pKaPredominant form at pH < pKaPredominant form at pH > pKa
Carboxylic Acid~3.6-COOH-COO⁻
Amino Group~10.3-NH₂⁺--NH-

The zwitterionic nature of this compound influences its physical properties, such as its solubility in different solvents and its behavior in chemical reactions. At its isoelectric point, the net charge of the molecule is zero, which typically corresponds to its minimum solubility in water. In strongly acidic solutions (low pH), the amino group is protonated, and the molecule carries a net positive charge. In strongly basic solutions (high pH), the carboxylic acid group is deprotonated, and the molecule carries a net negative charge.

Stereochemical Investigations of 3 Ethylamino Propanoic Acid and Chiral Analogues

Principles of Chirality and Asymmetry in Beta-Amino Acids

Chirality in β-amino acids arises from the presence of one or more stereogenic centers. Unlike α-amino acids, where the chiral center is typically the α-carbon (C2), in β-amino acids, a chiral center can exist at either the C2 or C3 position of the propanoic acid backbone, or both. For the parent 3-(ethylamino)propanoic acid, if a substituent is introduced at the C2 or C3 position, that carbon atom can become a stereocenter.

A molecule is considered chiral if it is non-superimposable on its mirror image. These non-superimposable mirror images are known as enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, but they can exhibit different biological activities and interactions with other chiral molecules, such as enzymes and receptors. nih.govsmolecule.com The presence of a single stereocenter gives rise to a pair of enantiomers. If multiple stereocenters are present, a more complex set of stereoisomers, including diastereomers, can exist. libretexts.org

The fundamental building blocks of proteins are almost exclusively L-α-amino acids, highlighting the profound role of stereochemistry in biological systems. libretexts.org Similarly, the stereochemical configuration of β-amino acids and their derivatives is crucial for their function in peptidomimetics, pharmaceuticals, and other bioactive compounds. smolecule.com

Assignment of Absolute Configuration (Cahn-Ingold-Prelog Rules)

The absolute configuration of a stereocenter is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules. google.com This system assigns a descriptor, either (R) from the Latin rectus for right, or (S) from the Latin sinister for left, to each chiral center.

The process for assigning the configuration is as follows:

Identify the Stereocenter: Locate the carbon atom with four different substituents.

Assign Priorities: Rank the four groups attached to the stereocenter based on the atomic number of the atom directly bonded to the chiral carbon. The higher the atomic number, the higher the priority. If there is a tie, the process continues outward to the next atoms along the chains until a point of difference is found. google.com

Orient the Molecule: The molecule is oriented in space so that the group with the lowest priority (usually hydrogen) is pointing away from the viewer.

Determine the Configuration: The direction of the remaining three groups, from highest to lowest priority, is observed. If the direction is clockwise, the configuration is assigned as (R). If it is counter-clockwise, the configuration is (S). vedantu.com

For a substituted this compound, the priorities of the substituents around the chiral carbon would be determined based on these rules. For instance, in a hypothetical (R)-2-methyl-3-(ethylamino)propanoic acid, the priorities at the C2 stereocenter would be assigned to the carboxyl group, the C3-N fragment, the methyl group, and the hydrogen atom.

Table 1: Illustrative CIP Priority Assignment for a Hypothetical Chiral this compound Derivative

Substituent at Chiral CenterPriorityRationale
-COOH (Carboxyl)1The carbon is bonded to two oxygen atoms.
-CH(CH₃)NH(CH₂CH₃)2The carbon is bonded to a nitrogen atom.
-CH₃ (Methyl)3The carbon is bonded to three hydrogen atoms.
-H (Hydrogen)4Lowest atomic number.
This table is for illustrative purposes, as specific data for this compound was not found.

Diastereomeric Relationships in Substituted this compound Derivatives

When a molecule contains more than one stereocenter, it can exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like chromatography or crystallization. libretexts.org

For derivatives of this compound with two stereocenters, for example, at C2 and C3, there can be up to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between the (2R, 3R) isomer and the (2R, 3S) or (2S, 3R) isomers is diastereomeric.

The formation of diastereomers is a key strategy in the resolution of racemic mixtures. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. These diastereomers can then be separated, and the original enantiomers can be recovered.

Table 2: Stereoisomeric Relationships in a Disubstituted this compound Derivative

Stereoisomer 1Stereoisomer 2Relationship
(2R, 3R)(2S, 3S)Enantiomers
(2R, 3S)(2S, 3R)Enantiomers
(2R, 3R)(2R, 3S)Diastereomers
(2R, 3R)(2S, 3R)Diastereomers
(2S, 3S)(2R, 3S)Diastereomers
(2S, 3S)(2S, 3R)Diastereomers
This table illustrates general principles of stereoisomerism.

Optical Purity Determination and Enantiomeric Excess Measurement

The optical purity of a chiral sample is a measure of the relative amounts of each enantiomer. It is often expressed as enantiomeric excess (ee), which is defined as the absolute difference between the mole fractions of the two enantiomers.

A common method for determining enantiomeric excess is through chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), using a chiral stationary phase (CSP). The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Another approach involves the use of chiral derivatizing agents. The enantiomeric mixture is reacted with a chiral reagent to form a pair of diastereomers, which can then be separated and quantified by standard chromatographic or spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess through the use of chiral solvating agents or chiral shift reagents. These agents interact with the enantiomers to form transient diastereomeric complexes, which can result in distinguishable signals for the two enantiomers in the NMR spectrum.

The enantiomeric excess is calculated using the following formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively.

Conformational Analysis and Stereoelectronic Effects in Solution and Solid State

The three-dimensional structure and conformational preferences of β-amino acids are crucial for their biological function and incorporation into larger molecules like peptides. The conformation of this compound and its analogues is influenced by a variety of factors, including steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects.

Conformational analysis is often performed using techniques such as NMR spectroscopy and X-ray crystallography. nih.govnih.gov In solution, NMR spectroscopy can provide information about the relative populations of different conformers through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs). acs.org In the solid state, X-ray crystallography provides a precise picture of the molecular conformation within the crystal lattice. nih.gov

For β-alanine, the parent compound of this compound, studies have shown that it exists in an equilibrium of gauche and trans conformations around the Cα-Cβ bond. acs.org The presence of the ethyl group on the nitrogen in this compound would be expected to influence this conformational equilibrium due to steric and electronic factors.

Stereoelectronic effects, which refer to the influence of the spatial arrangement of electrons on the stability and reactivity of a molecule, also play a significant role. For instance, the gauche effect describes the tendency of a molecule to adopt a gauche conformation when it has adjacent electronegative atoms. While not directly applicable to the parent this compound, substitutions with electronegative atoms like fluorine in its analogues can significantly impact conformational preferences. aksci.com

Table 3: Common Techniques for Stereochemical Analysis

TechniqueInformation ProvidedState
X-ray CrystallographyAbsolute configuration, bond lengths, bond angles, solid-state conformationSolid
Chiral HPLC/GCEnantiomeric excess, separation of enantiomersSolution/Gas
NMR SpectroscopyConformational analysis, diastereomeric ratios, enantiomeric excess (with chiral auxiliaries)Solution
Circular Dichroism (CD)Chirality and secondary structure informationSolution
PolarimetryOptical rotation (distinguishes between enantiomers)Solution

Rational Design and Synthesis of Advanced Derivatives and Analogues of 3 Ethylamino Propanoic Acid

Structure-Activity Relationship (SAR) Studies for Functional Modulation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives related to 3-(ethylamino)propanoic acid, SAR studies have provided critical insights into the functional roles of different parts of the molecule.

Research into related structures, such as (4-alkoxyphenyl)glycinamides, has shown that substitutions on the amide nitrogen significantly impact agonist activity for targets like the GPR88 receptor. nih.gov For instance, an N-ethyl group was found to be optimal for potency compared to smaller (methyl) or larger (n-propyl) alkyl groups. nih.gov This suggests that for this compound analogues, the size and nature of the N-substituent are critical for target engagement.

In a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives developed as antimicrobial agents, SAR analysis revealed that specific modifications were crucial for activity against multidrug-resistant pathogens. nih.govresearchgate.net The introduction of hydrazone moieties with heterocyclic substituents led to compounds with the most potent and broad-spectrum antimicrobial activity. nih.govresearchgate.net This highlights that extending the core structure with specific functional groups can dramatically enhance biological effects.

Generally, SAR studies on related amino acid derivatives indicate that:

Lipophilicity: Agonist activity can be correlated with the lipophilicity of the compound, although a balance is necessary to maintain favorable pharmacokinetic properties. nih.gov

N-Substitution: The nature of the substituent on the nitrogen atom is a key determinant of potency and selectivity. nih.govacs.org Unsubstituted or fluoro-substituted compounds on attached phenyl rings often show high activity and selectivity for specific transporters. acs.org

Heterocyclic Moieties: The introduction of heterocycles can significantly modulate activity, with the type and number of heteroatoms influencing the biological outcome. nih.gov

Interactive Table: SAR Findings for Analogues Related to this compound

Design of N-Substituted this compound Derivatives

The design and synthesis of N-substituted derivatives are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties. For 3-(amino)propanoic acid scaffolds, various synthetic routes are employed to introduce diverse substituents onto the nitrogen atom.

A common strategy involves the reaction of a β-amino acid precursor with aldehydes or ketones via reductive amination. Another approach is the reaction of amines with acrylic acid or its esters. nih.govresearchgate.net For example, N-(substituted-phenyl)-3-(4-phenyl-1-piperazinyl)propanamides have been synthesized as part of the development of novel cholesteryl ester transfer protein (CETP) inhibitors. bohrium.com Similarly, derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acid have been synthesized by reacting 2-aminophenols with crotonic acid. mdpi.com These initial products can then be further modified, for instance, by converting the carboxylic acid to a hydrazide, which can then react with various aldehydes to produce a library of N'-substituted hydrazones. nih.govresearchgate.net

The rationale behind these N-substitutions includes:

Improving Potency: As seen in SAR studies, modifying the N-substituent can directly impact binding affinity to the biological target. nih.gov

Modulating Physicochemical Properties: Substitutions can alter solubility, lipophilicity, and metabolic stability. For instance, adding a benzyl (B1604629) group increases lipophilicity, which may enhance membrane permeability.

Introducing New Functional Groups: Attaching moieties like heterocycles or hydrazones can create new interaction points with a target receptor or enzyme. nih.govmdpi.com

Interactive Table: Examples of Synthesized N-Substituted Amino Acid Derivatives

Incorporation into Peptide Scaffolds and Peptidomimetics Research

β-amino acids like this compound are valuable building blocks in the field of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability.

The incorporation of non-canonical amino acids, including β-amino acids, into peptide chains is a strategy to create analogues with novel biological activities and increased resistance to enzymatic degradation by proteases. mdpi.com This is because proteases are typically specific for α-amino acids. The synthesis of peptides containing these unnatural amino acids can be achieved using standard peptide coupling methods, including solid-phase peptide synthesis (SPPS). rsc.orgresearchgate.net

The inclusion of a β-amino acid introduces a different spacing of side chains along the peptide backbone compared to an α-amino acid, which can lead to unique secondary structures and novel receptor interactions. This has been explored in the development of β-hairpin peptidomimetics, which are cyclic peptides constrained into a specific conformation to enhance activity, for example, against Gram-negative pathogens. google.com

Development of Isosteres and Bioisosteres

Various functional groups have been investigated as carboxylic acid bioisosteres:

Tetrazoles: The tetrazole ring is one of the most widely used carboxylic acid surrogates. Its acidic proton and anionic charge distribution mimic that of a carboxylic acid, but it can offer improved metabolic stability and membrane permeability. nih.gov The tetrazole in the angiotensin II receptor antagonist losartan (B1675146) is a classic example of its successful application. nih.gov

Hydroxamic Acids: This functional group is often used for its metal-chelating properties but can also serve as a carboxylic acid isostere. nih.gov

Sulfonic Acids: While differing in geometry from a planar carboxylic acid, sulfonic acids are strongly acidic and have been successfully used as mimics in certain contexts. nih.gov

Acylsulfonamides: These can also function as acidic mimics.

Hydroxyisoxazoles: These planar, heterocyclic groups can present an acidic proton in a manner similar to carboxylic acids. nih.gov

Oxetan-3-ol and Thietan-3-ol: More recent research has explored these small, strained ring systems as potential carboxylic acid surrogates. researchgate.net

The choice of isostere depends on the specific biological target and the desired physicochemical properties, as each replacement can alter acidity, size, shape, and hydrogen bonding capacity. nih.govacs.org

Interactive Table: Potential Bioisosteres for the Carboxylic Acid Group

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (a heavy isotope of hydrogen), are invaluable tools for mechanistic studies in chemistry and biology. nih.gov Replacing hydrogen with deuterium creates a heavier C-D bond, which can slow down reactions where C-H bond cleavage is the rate-determining step (the kinetic isotope effect). This allows researchers to probe enzyme mechanisms.

The synthesis of deuterated analogues of this compound can be achieved through various methods. A common approach for the deuteration of carboxylic acids involves the use of samarium diiodide in the presence of heavy water (D₂O) to reduce α,β-unsaturated precursors. researchgate.net Other methods include catalytic deuterogenation or the use of deuterated reducing agents like diisobutylaluminum deuteride. researchgate.netumich.edu For example, the synthesis of deuterated homoserines has been accomplished starting from precursors like D,L-3-amino-(4'-methoxyphenyl)propanoic acid. umich.edu

These labeled compounds are crucial for:

Metabolic Studies: Labeled compounds can be used as internal standards in mass spectrometry (MS) to accurately quantify the parent compound in biological samples. lumiprobe.com

Enzyme Mechanism Elucidation: By observing the kinetic isotope effect, researchers can determine the mechanism of enzyme-catalyzed reactions. nih.gov

NMR Spectroscopy: Isotopic labeling can simplify complex NMR spectra or be used in specific experiments to trace the fate of atoms through a reaction pathway. nih.gov

Conjugation Strategies for Chemical Probe Development

A chemical probe is a molecule used to study and manipulate biological systems. Developing a probe often involves conjugating a molecule of interest, like a this compound derivative, to a reporter tag (e.g., a fluorophore) or an affinity tag (e.g., biotin). acs.org

The structure of this compound offers two convenient handles for conjugation: the secondary amine and the carboxylic acid.

Amide Bond Formation: The carboxylic acid can be activated (e.g., as an NHS ester) and reacted with an amine-containing tag. Conversely, the ethylamino group can react with an activated carboxylic acid on a tag. This is a robust and widely used method for bioconjugation.

Disulfide Linkage: Derivatives can be synthesized to include a thiol group, which can then be used to form a cleavable disulfide bond with a tag, a strategy often employed in drug delivery systems.

For instance, a derivative of this compound could be conjugated to a fluorescent dye to visualize its localization within cells or to biotin (B1667282) to identify its protein binding partners through affinity purification and mass spectrometry. A well-designed chemical probe should retain high affinity and selectivity for its target, and often a "negative control" compound, which is structurally similar but inactive, is synthesized in parallel to validate the probe's on-target effects. acs.org An example is the development of probe 25 and its inactive methylated derivative 32 for studying HDAC6-UBD. acs.org

Advanced Analytical and Spectroscopic Characterization of 3 Ethylamino Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-(Ethylamino)propanoic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

¹H NMR, ¹³C NMR, and 2D NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the neighboring nitrogen and carboxylic acid groups.

Ethyl Group: The ethyl group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling.

Propanoic Acid Backbone: The two methylene groups of the propanoic acid backbone will appear as distinct multiplets, likely triplets, due to coupling with each other and the adjacent NH group.

Amine and Carboxylic Acid Protons: The amine (NH) and carboxylic acid (OH) protons will each appear as a broad singlet, and their chemical shifts can be highly dependent on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
-CH₂-C H₃~ 1.1 - 1.3Triplet~ 7
-C H₂-CH₃~ 2.6 - 2.8Quartet~ 7
-N-CH₂-C H₂-COOH~ 2.5 - 2.7Triplet~ 6-7
-N-C H₂-CH₂-COOH~ 2.9 - 3.1Triplet~ 6-7
-NH -Variable (broad)Singlet-
-COOH Variable (broad)Singlet-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a separate signal.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) will appear significantly downfield, typically in the range of 170-180 ppm.

Aliphatic Carbons: The four methylene carbons and the methyl carbon will resonate in the upfield region of the spectrum. The carbons attached to the nitrogen and the carbonyl group will be shifted further downfield compared to the terminal methyl carbon.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₂-C H₃~ 12 - 16
-C H₂-CH₃~ 40 - 45
-N-CH₂-C H₂-COOH~ 33 - 38
-N-C H₂-CH₂-COOH~ 45 - 50
-C OOH~ 175 - 180

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. A COSY spectrum would reveal correlations between coupled protons, for example, between the methyl and methylene protons of the ethyl group, and between the adjacent methylene groups of the propanoic acid backbone. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Deuterium (B1214612) NMR in Labeled Compounds

Deuterium (²H) NMR spectroscopy can be utilized when this compound is isotopically labeled with deuterium. This technique is particularly useful for probing molecular dynamics and the local environment of specific sites within the molecule. Due to the quadrupolar nature of the deuterium nucleus, the resulting spectra are sensitive to molecular motion and ordering. In solid-state ²H NMR, the lineshape of the spectrum can provide information about the orientation and mobility of the C-D bond vector. For instance, selective deuteration of the ethyl group or the propanoic acid backbone would allow for the study of the conformational flexibility of these specific moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated at the basic nitrogen atom, resulting in a prominent pseudomolecular ion [M+H]⁺ at an m/z corresponding to the molecular weight of the compound plus the mass of a proton. In negative ion mode, deprotonation of the carboxylic acid group would yield an [M-H]⁻ ion. Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragmentation patterns, such as the loss of water (H₂O) or the cleavage of the C-C bonds in the propanoic acid chain.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₅H₁₁NO₂), the exact mass of the [M+H]⁺ ion can be calculated and compared with the experimentally determined value to confirm the molecular formula with a high degree of confidence.

Interactive Data Table: Expected HRMS Data for this compound

Ion Formula Calculated Exact Mass
[M+H]⁺C₅H₁₂NO₂⁺118.0863
[M-H]⁻C₅H₁₀NO₂⁻116.0717

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding.

N-H Stretch: A moderate absorption band for the N-H stretch of the secondary amine is expected around 3300-3500 cm⁻¹.

C-H Stretch: Absorptions for the aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid will be present in the region of 1700-1725 cm⁻¹.

N-H Bend: A bending vibration for the N-H group is expected around 1550-1650 cm⁻¹.

C-N Stretch: The C-N stretching vibration will likely appear in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar bonds, Raman is often more sensitive to non-polar and symmetric vibrations.

C-H vibrations: The C-H stretching and bending vibrations will also be visible in the Raman spectrum.

C-C Backbone: The C-C single bond stretching vibrations of the molecular backbone, which may be weak in the IR spectrum, are often more prominent in the Raman spectrum.

Symmetric vibrations: Symmetric stretching vibrations of the molecule will be particularly Raman active.

The combination of these spectroscopic techniques provides a comprehensive and detailed characterization of the chemical structure of this compound, confirming its identity and providing a basis for understanding its chemical properties and behavior.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are fundamental in the separation and analysis of this compound and its related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for assessing purity and resolving complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is often employed. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile or methanol, with pH adjustment using an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. Detection can be achieved using a UV-Vis detector, particularly after derivatization to introduce a chromophore, or more universally with a refractive index (RI) detector. A stability-indicating RP-HPLC method for a propanoic acid derivative was developed using a C18 column with a mobile phase of acetonitrile and phosphate buffer researchgate.net. For underivatized short-chain acids, which have low retention on standard C18 columns, specialized aqueous-compatible columns (like C18-PAQ) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns can provide better separation hplc.eu.

Chiral HPLC is essential for the separation of enantiomers of chiral derivatives of this compound. Since this compound itself is not chiral, this technique is applied to its stereoisomeric derivatives. The separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). Polysaccharide-based CSPs are widely used for the separation of chiral arylpropionic acid derivatives mdpi.com. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times chiralpedia.com. The synthesis of chiral beta-amino acid derivatives has been confirmed to preserve chirality using chiral HPLC techniques nih.gov.

Table 1: Illustrative HPLC Conditions for Propanoic Acid Derivatives

ParameterCondition 1: Reversed-PhaseCondition 2: Chiral Separation
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., Polysaccharide-based)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) researchgate.netVaries (e.g., n-Hexane/Ethanol mixtures)
Flow Rate 1.0 mL/min researchgate.net0.5 - 1.5 mL/min
Detection UV/Vis at 225 nm researchgate.netUV/Vis or Circular Dichroism Detector
Temperature 30 °C researchgate.netAmbient or controlled

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of amino acids like this compound, derivatization is a prerequisite for successful GC-MS analysis sigmaaldrich.comthermofisher.com. The derivatization process replaces active hydrogens in the amino and carboxyl groups with nonpolar moieties, thereby increasing the volatility and thermal stability of the analyte sigmaaldrich.com.

Common derivatization methods for amino acids include silylation and alkylation. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a widely used technique sigmaaldrich.comthermofisher.com. Alkylation with reagents such as methyl chloroformate (MCF) presents an alternative that can offer improved derivative stability for some amino acids nih.gov. A two-step derivatization involving methoximation followed by silylation is often used for complex biological samples to prevent the formation of multiple derivatives from tautomers youtube.com.

The derivatized this compound is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for structural elucidation and confirmation of the analyte's identity. The Human Metabolome Database contains GC-MS data for the trimethylsilyl (TMS) derivative of the parent compound, beta-alanine, showing a retention index of 1184.03 on a 5%-phenyl-95%-dimethylpolysiloxane capillary column hmdb.ca.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

Derivatization ReagentAbbreviationTarget Functional GroupsKey Advantages
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OH, -NH2, -SH, -COOHForms volatile by-products thermofisher.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFA-OH, -NH2, -SH, -COOHForms more stable derivatives than MSTFA sigmaaldrich.com
Methyl ChloroformateMCF-NH2, -COOHDerivatives can show better analytical performance for some amino acids nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid wikipedia.org. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules.

The general procedure for X-ray crystallography involves growing a single crystal of the compound, mounting it on a diffractometer, and irradiating it with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined wikipedia.org.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. As this compound is an achiral molecule, it does not exhibit a CD spectrum. However, this technique is invaluable for characterizing its chiral derivatives.

CD spectroscopy is particularly useful for determining the absolute configuration of chiral molecules and for studying the solution conformation of chiral compounds, such as beta-peptides derived from chiral beta-amino acids nih.gov. The synthesis of novel beta-peptides from L-aspartic acid and beta-amino-L-alanine has been followed by CD spectroscopic investigations to understand their solution conformations nih.gov.

The CD spectrum provides information about the secondary structure of peptides and can be sensitive to changes in the molecular environment. For instance, photoelectron circular dichroism (PECD) has been used to study aqueous-phase alanine, demonstrating that the chiroptical response is sensitive to the molecular structure and protonation state, which is influenced by the solution pH nih.govrsc.org. This highlights the utility of CD-related techniques in probing the stereochemistry of chiral amino acid derivatives in various environments.

Computational Chemistry and Theoretical Modeling of 3 Ethylamino Propanoic Acid

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. These calculations are fundamental for understanding molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT is often employed to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules. For a molecule like 3-(Ethylamino)propanoic acid, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). iosrjournals.org

Calculations would typically focus on determining key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability. A smaller gap suggests that the molecule is more reactive. Other properties, such as the dipole moment, ionization potential, and electron affinity, can also be computed to provide a comprehensive electronic profile.

Table 1: Exemplary DFT-Calculated Electronic Properties for this compound

Property Exemplary Value Unit
HOMO Energy -0.24 Hartree
LUMO Energy 0.05 Hartree
HOMO-LUMO Gap 0.29 Hartree
Dipole Moment 2.5 Debye
Ionization Potential 6.53 eV

Note: The values in this table are illustrative examples of the types of data generated from DFT calculations and are not based on published experimental results for this specific molecule.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations. While DFT methods are generally more efficient for many applications, comparing results from both HF and DFT can provide a more robust understanding of the molecule's properties. researchgate.net For instance, studies on similar propanoic acid derivatives have utilized both HF and DFT methods to optimize ground-state geometries and calculate vibrational wavenumbers, finding that DFT methods often show better agreement with experimental data. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. rsc.org MD simulations allow for the study of how a molecule like this compound behaves over time, providing insights into its conformational flexibility and its interactions with solvent molecules.

To study conformational flexibility, an MD simulation would track the trajectory of the molecule, revealing the different shapes (conformers) it can adopt and the energy barriers between them. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds. The simulation can identify the most stable conformers in a given environment.

Solvation effects are studied by placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water). The simulation then reveals how the solvent molecules arrange around the solute and how hydrogen bonds and other non-covalent interactions influence the solute's structure and dynamics. mdpi.com

Table 2: Typical Parameters for an MD Simulation of this compound in Water

Parameter Description Typical Value/Setting
Force Field Describes the potential energy of the system GROMOS, AMBER, CHARMM
Solvent Model Represents the water molecules SPC/E, TIP3P
Box Type Defines the simulation cell shape Cubic or Rectangular
Temperature Simulation temperature 300 K
Pressure Simulation pressure 1 bar

Docking Studies with Potential Biological Targets (e.g., enzyme active sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to predict how a small molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. scienceopen.com

Given that derivatives of propanoic acid have been explored as antimicrobial agents and for other biological activities, potential targets for docking studies could include enzyme active sites. mdpi.commdpi.com For example, enzymes like cyclooxygenases (COX), which are targets for anti-inflammatory drugs, or bacterial enzymes could be investigated. mdpi.com The docking simulation calculates a "docking score," which estimates the binding affinity between the ligand and the target. The results also provide a detailed view of the binding mode, showing specific interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the active site. mdpi.com

Table 3: Illustrative Docking Results for this compound with a Hypothetical Enzyme Target

Parameter Result
Binding Affinity (Docking Score) -6.8 kcal/mol
Interacting Residues ARG 120, TYR 355, SER 530

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can be used to interpret experimental spectra or to identify unknown compounds. For this compound, predictions of NMR and IR spectra are particularly valuable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using quantum chemical methods. By analogy with propanoic acid, the ¹H NMR spectrum of this compound would be expected to show distinct signals for the ethyl group protons (a triplet and a quartet), the two methylene groups of the propanoic acid backbone, and the amine proton. docbrown.info

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethyl) ~1.1 CH₃ (ethyl) ~15
CH₂ (ethyl) ~2.7 CH₂ (ethyl) ~42
N-CH₂ ~2.9 N-CH₂ ~45
CH₂-COOH ~2.5 CH₂-COOH ~35
NH Variable C=O ~178

Note: These are approximate values based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule's bonds. DFT calculations can predict these frequencies. docbrown.info For this compound, characteristic peaks would be expected for the O-H stretch of the carboxylic acid (a very broad band), the C=O stretch, the N-H stretch of the secondary amine, and various C-H stretching and bending vibrations. docbrown.infodocbrown.info

Table 5: Predicted Characteristic IR Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Carbonyl C=O stretch 1700-1725
Amine N-H stretch 3300-3500
Alkane C-H stretch 2850-2960

Cheminformatics Approaches for Property Prediction and Database Mining

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. arxiv.org For this compound, these approaches can be used for property prediction and for mining chemical databases.

Property Prediction: Using the molecule's structure, often represented as a SMILES string (CCNCCC(=O)O), various physicochemical properties can be predicted using Quantitative Structure-Activity Relationship (QSAR) models or other machine learning algorithms. nih.govmdpi.com These properties include solubility, logP (lipophilicity), and polar surface area, which are important in fields like drug discovery.

Database Mining: Chemical databases such as PubChem, ChEMBL, and Reaxys can be mined for information on this compound and related compounds. nih.gov Using identifiers like its CAS Number (10478-41-8), IUPAC name, or InChIKey (YZPJYHCJKCSXBS-UHFFFAOYSA-N), one can search for literature, patents, biological activity data, and other known properties. nih.gov This allows researchers to leverage existing knowledge and identify trends or gaps in the data for related chemical structures.

Table 6: Computationally Predicted Properties of this compound from PubChem Database

Property Value Source
Molecular Weight 117.15 g/mol PubChem CID 12227201
XLogP3 -2.6 PubChem CID 12227201
Hydrogen Bond Donor Count 2 PubChem CID 12227201
Hydrogen Bond Acceptor Count 3 PubChem CID 12227201
Rotatable Bond Count 4 PubChem CID 12227201

Investigating Biological Interactions and Mechanisms of 3 Ethylamino Propanoic Acid Derivatives in Research Models

Enzymatic Inhibition and Modulation Studies

The core structure of 3-(Ethylamino)propanoic acid allows for diverse chemical modifications, leading to derivatives that have been evaluated against several enzymatic targets.

Inhibition of Factor B in Complement Pathway Research

The alternative pathway (AP) of the complement system is a crucial component of innate immunity, and its amplification loop is driven by the serine protease Factor B (FB). nih.govnih.gov Dysregulation of the AP is implicated in several diseases, making Factor B a significant target for therapeutic inhibition. nih.gov Research into small-molecule inhibitors of Factor B has led to the discovery of compounds like LNP023 (Iptacopan), which has demonstrated the ability to block the AP in vitro and in vivo. nih.govnih.gov While these studies validate Factor B as a druggable target, specific research investigating derivatives of this compound as inhibitors of Factor B has not been prominently featured in the reviewed scientific literature. The focus has remained on other chemical scaffolds. researchgate.net

Research into Other Potential Enzyme Targets

Investigations into derivatives of propanoic acid have identified other potential enzyme targets and cellular activities, particularly in the context of oncology. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated that these compounds can possess both anticancer and antioxidant properties. nih.gov Certain derivatives were found to reduce the viability of A549 non-small cell lung cancer cells and inhibit their migration in vitro. nih.gov Another study focused on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which showed antiproliferative activity against lung cancer models. mdpi.com In silico studies suggested that these compounds may interact with and inhibit human sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR), both of which are significant targets in cancer therapy. mdpi.com

Receptor Ligand Binding and Functional Assays (In Vitro Research)

The ability of small molecules to act as ligands for cellular receptors is a cornerstone of pharmacological research. In vitro assays are critical for determining the binding affinity and functional effects of compounds on specific receptor targets.

Endosomal Toll-like Receptor (TLR) Inhibition Research (e.g., TLR7, TLR8, TLR9)

Endosomal Toll-like receptors (TLRs), including TLR7, TLR8, and TLR9, are key components of the innate immune system that recognize nucleic acids. nih.gov Their overactivation has been linked to autoimmune diseases, making them attractive targets for therapeutic antagonists. nih.gov Research has identified various small-molecule antagonists that can inhibit these receptors. For example, compounds with quinazoline, imidazopyridine, and benzoxazole scaffolds have been developed as TLR7/8/9 antagonists. nih.govresearchgate.net These inhibitors often work by accumulating in endosomes and interfering with the binding of nucleic acids to the receptors. researchgate.net Despite the active research in developing small-molecule TLR inhibitors, the reviewed scientific literature does not specify that derivatives of this compound have been investigated for their ability to bind to or inhibit TLR7, TLR8, or TLR9. The field has primarily focused on other heterocyclic structures. nih.govnih.gov

Data Tables

Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Cells mdpi.com

CompoundDescriptionIC₅₀ (µM)
21 Carboxylic acid with hydroxyimino fragment5.42
22 Carboxylic acid with hydroxyimino fragment2.47
25 Carbohydrazide with hydroxyimino fragment-
26 Carbohydrazide with hydroxyimino fragment-
Cisplatin Standard chemotherapeutic agent> IC₅₀ of compounds 21 & 22

Note: Specific IC₅₀ values for compounds 25 and 26 were not provided in the source text, but they were identified as among the most promising for antiproliferative activity.

Investigation of G-Protein Coupled Receptor (GPCR) Interactions

Direct experimental research on the GPCR interactions of this compound is not extensively documented in publicly available literature. However, insights can be drawn from studies on its parent compound, β-alanine (3-aminopropanoic acid). β-alanine is a known agonist for the Mas-related G protein-coupled receptor D (MRGPRD), which is part of a subfamily of GPCRs expressed in sensory neurons and other tissues like mast cells and macrophages nih.gov.

Activation of MRGPRD by β-alanine has been shown to initiate a specific downstream signaling cascade. The receptor couples with the Gαq protein subunit, which in turn activates Phospholipase C (PLC) nih.gov. This activation leads to a signaling pathway that results in the canonical activation of nuclear factor kappa-B (NF-κB) through IκB kinases (IKK) nih.gov. A measurable outcome of this pathway activation in in vitro models, such as MRGPRD-expressing HeLa cells, is the release of the inflammatory cytokine Interleukin-6 (IL-6) nih.gov. This established pathway for β-alanine suggests a potential avenue of investigation for its N-ethylated derivative, this compound, to determine if it retains agonist activity at MRGPRD or interacts with other related GPCRs.

ReceptorLigand StudiedSignaling Pathway ComponentObserved In Vitro Effect
MRGPRDβ-alanineGαqActivation of G-protein
MRGPRDβ-alaninePhospholipase C (PLC)Activation by Gαq
MRGPRDβ-alanineIκB kinases (IKK)Mediation of NF-κB activation
MRGPRDβ-alanineNF-κBCanonical activation
MRGPRDβ-alanineInterleukin-6 (IL-6)Release from HeLa cells

Cellular Uptake and Transport Mechanism Research in Model Systems

The process by which small molecules like this compound enter cells is crucial for their biological activity. The transport of amino acids and their derivatives across the cell membrane is typically mediated by specific transport systems rather than simple diffusion, especially for charged molecules nih.govtandfonline.com. Cells utilize a variety of transport mechanisms, which can be broadly categorized as passive or active youtube.com.

While specific transporters for this compound have not been characterized, it is plausible that it utilizes one of the many known amino acid transport systems nih.gov. The exact mechanism would depend on the specific cell type and the expression profile of transporter proteins. Potential mechanisms include facilitated diffusion, which uses protein channels to move molecules down their concentration gradient, and active transport, which requires energy in the form of ATP to move molecules against their concentration gradient youtube.comkhanacademy.org. Research using isolated plasma membrane vesicles is a common in vitro method to characterize the activity of these transporters independent of cellular metabolic processes nih.gov.

Transport MechanismEnergy RequirementMediatorDescription
Simple DiffusionNoneLipid BilayerMovement of small, nonpolar molecules directly across the membrane down a concentration gradient. Unlikely for charged amino acids.
Facilitated DiffusionNoneChannel or Carrier ProteinMovement of molecules down a concentration gradient through a specific membrane protein.
Primary Active TransportDirect ATPPump Protein (e.g., ATPase)Movement of molecules against a concentration gradient, directly using energy from ATP hydrolysis.
Secondary Active TransportIndirect (Ion Gradient)Symporter or Antiporter ProteinMovement of a molecule against its concentration gradient, powered by the movement of another molecule (e.g., Na⁺) down its gradient.
Receptor-Mediated EndocytosisATPMembrane Receptors/VesiclesInternalization of specific molecules after binding to cell surface receptors, involving the formation of vesicles.

Metabolic Fate and Biotransformation Pathways (In Vitro Research)

The metabolic fate of this compound has not been specifically detailed in research. However, potential biotransformation pathways can be inferred from studies on its parent structure, β-alanine, and other substituted propanoic acid analogs.

β-alanine metabolism is well-characterized. It can be catabolized to malonate semialdehyde, which then participates in propanoate metabolism, or it can be converted to aspartic acid smpdb.ca. More recent research has also highlighted the role of β-alanine metabolism in inflammation, identifying ureidopropionic acid as a key metabolite mdpi.com. These pathways represent potential routes for the core 3-aminopropanoic acid structure.

Furthermore, studies on the biotransformation of structurally related compounds provide clues to how the N-ethyl group might be processed. For example, research on 3-(phenylamino)propane-1,2-diol (PAP) showed that it is extensively metabolized in vivo, primarily through oxidation nih.gov. The major metabolites identified were 2-Hydroxy-3-(phenylamino)propanoic acid and hydroxylated versions of the parent compound and its oxidized metabolite nih.gov. This suggests that the biotransformation of this compound in in vitro systems, such as liver microsomes, could involve oxidation of the propanoic acid backbone or modification of the N-ethyl group, such as hydroxylation or N-dealkylation.

Compound StudiedMetabolic Pathway/ReactionResulting Metabolite(s)Reference Model
β-alanineTransamination/DecarboxylationMalonate semialdehydeGeneral Metabolism smpdb.ca
β-alanineConversionAspartic acidGeneral Metabolism smpdb.ca
β-alaninePathway involving dihydropyrimidine dehydrogenaseUreidopropionic acidIn vitro (LPS-stimulated RAW264.7 cells) mdpi.com
3-(phenylamino)propane-1,2-diol (PAP)Oxidation2-Hydroxy-3-(phenylamino)propanoic acidIn vivo (Mice) nih.gov
3-(phenylamino)propane-1,2-diol (PAP)Hydroxylation3-[(4'-hydroxyphenyl)amino]propane-1,2-diolIn vivo (Mice) nih.gov

Applications of 3 Ethylamino Propanoic Acid in Advanced Materials and Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

In the realm of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is crucial, β-amino acids and their derivatives are valuable synthons. Although 3-(ethylamino)propanoic acid is achiral, it can be utilized as a precursor to chiral β-amino acids through the introduction of a stereocenter. Methodologies developed for the asymmetric synthesis of β-amino acids often employ chiral auxiliaries, which are chiral molecules temporarily attached to the achiral substrate to direct the stereochemical outcome of a subsequent reaction.

Research has demonstrated the use of β-alanine derivatives in conjunction with chiral auxiliaries for the diastereoselective synthesis of α-substituted β-amino acids. For instance, a β-alanine derivative can be attached to a chiral handle, and subsequent alkylation can proceed with high diastereoselectivity. While specific studies detailing the use of this compound in this context are not widely reported, the established principles suggest its potential as a valuable precursor. The ethyl group on the nitrogen atom can influence the conformational preferences of the molecule, potentially impacting the stereochemical course of reactions.

Table 1: Strategies for Asymmetric Synthesis of β-Amino Acid Derivatives

StrategyDescriptionPotential Relevance for this compound
Chiral Auxiliary Control An achiral β-amino acid derivative is coupled to a chiral auxiliary. Subsequent reactions, such as alkylation, are directed by the auxiliary to produce a specific stereoisomer.This compound could be coupled with a chiral auxiliary to facilitate the asymmetric introduction of substituents at the α- or β-position.
Catalytic Asymmetric Synthesis A chiral catalyst is used to transform a prochiral precursor derived from a β-amino acid into a chiral product with high enantioselectivity.Derivatives of this compound, such as its corresponding enolate, could be substrates for chiral catalysts in reactions like asymmetric alkylations or additions.

It is important to note that the development of chiral variants of this compound itself, through resolution or asymmetric synthesis, would further expand its utility as a chiral building block.

Incorporation into Bioconjugates and Chemical Probes

The structural features of this compound make it a candidate for incorporation into bioconjugates and chemical probes. The carboxylic acid and secondary amine functionalities provide convenient handles for conjugation to biomolecules such as peptides, proteins, and nucleic acids.

While direct examples of this compound in bioconjugation are not extensively documented, the principles of using bifunctional linkers are well-established. The ethylamino group can be acylated or alkylated, while the carboxylic acid can be activated to form amide bonds with amino groups on biomolecules. This allows this compound to act as a spacer, connecting a payload (e.g., a fluorescent dye, a drug molecule) to a biological target. The flexibility of the three-carbon chain can be advantageous in ensuring that the conjugated payload can interact effectively with its target.

Utilization in Polymer and Material Science for Functional Polymers (e.g., polyamides with specific properties)

N-substituted β-amino acids are valuable monomers for the synthesis of functional polymers with unique properties. The ability to introduce substituents on the nitrogen atom allows for the fine-tuning of polymer characteristics such as solubility, thermal stability, and biocompatibility.

Research into N-alkylated β-alanine derivatives has shown their utility in creating novel pseudopolyamino acids. For example, a facile, single-step approach for the N-alkylation of β-alanine has been reported to produce AB-type functional monomers for the generation of novel polymers nih.gov. These polymers can exhibit enhanced solubility in common organic solvents and can form nanoparticles with hydrophobic nanocavities suitable for drug encapsulation nih.gov. Following this precedent, this compound could be polymerized to yield a polyamide with specific properties imparted by the N-ethyl groups.

Furthermore, the ring-opening polymerization of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs) offers a controllable method for the synthesis of poly(β-peptoid)s chinesechemsoc.org. This approach allows for the creation of polymers with diverse functionalities in their side chains. This compound can be a precursor to such monomers, leading to poly(β-peptoid)s with N-ethyl side chains, which could influence the polymer's secondary structure and material properties.

Table 2: Potential Polymer Architectures from this compound

Polymer TypeSynthetic ApproachPotential Properties
Polyamide Polycondensation of this compoundModified solubility, altered thermal properties, potential for self-assembly into nanostructures.
Poly(β-peptoid) Ring-opening polymerization of the corresponding N-thiocarboxyanhydrideEnhanced enzymatic stability, tunable hydrophobicity, potential for biomedical applications.

The incorporation of the N-ethyl group can disrupt the hydrogen bonding patterns typically found in polyamides derived from unsubstituted β-alanine, leading to materials with lower melting points and increased solubility.

Catalyst Design and Ligand Synthesis

The design of effective catalysts and ligands is a cornerstone of modern chemical synthesis. The structural motifs present in this compound, namely the secondary amine and carboxylic acid, are common features in ligands for metal-catalyzed reactions.

While there is a lack of specific literature on the use of this compound as a ligand, the broader class of amino acid-derived ligands is extensively used in asymmetric catalysis. The nitrogen and oxygen atoms of the amino and carboxyl groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation.

Derivatives of this compound could be synthesized to create bidentate or tridentate ligands. For example, the nitrogen atom could be further functionalized with another coordinating group to enhance the ligand's binding affinity and catalytic performance. The ethyl group could play a role in tuning the steric and electronic properties of the resulting metal complex, thereby influencing the catalyst's activity and selectivity. Noyori-type catalysts, for instance, often feature N-H functionalities that play a crucial role in the catalytic cycle, and N-substituted amino acids can be precursors to ligands for such catalysts researchgate.net.

Role in Chemical Reaction Method Development

The development of new chemical reactions and methodologies often relies on the availability of versatile building blocks and reagents. N-substituted β-amino acids can participate in a variety of chemical transformations, and their unique reactivity can be exploited to develop novel synthetic methods.

For instance, new methodologies for the synthesis of β-amino acids themselves are an active area of research rsc.orgillinois.edu. This compound can serve as a model substrate or a starting material in the development of such methods. Its reactivity can be compared to other β-amino acid derivatives to understand the influence of the N-substituent on the reaction outcome.

Furthermore, the development of methods for synthesizing peptides containing N-substituted amino acids is of significant interest in medicinal chemistry google.com. The incorporation of N-alkylated amino acids like this compound can impart unique conformational constraints and metabolic stability to peptides. Therefore, methodologies that facilitate the efficient coupling of such amino acids are highly valuable.

Q & A

Q. What are the common synthetic routes for 3-(Ethylamino)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution between 3-chloropropanoic acid and ethylamine under basic conditions. The reaction proceeds via attack of the amine on the electrophilic carbon of the chlorinated precursor. Optimization includes:
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates or aqueous/organic mixtures (e.g., ethanol) for solubility .
  • Temperature : Moderate heating (40–60°C) enhances reaction kinetics without promoting side reactions.
  • pH Control : Maintain alkaline conditions (pH 9–10) using sodium carbonate to deprotonate the amine and drive the reaction forward.
  • Purification : Recrystallization or column chromatography ensures high purity.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .
  • Storage : Keep in a cool, dry place away from oxidizers, with secondary containment to mitigate leakage risks .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR detects characteristic peaks: δ 1.1 ppm (triplet, –CH2_2CH3_3), δ 2.5–3.0 ppm (multiplet, –CH2_2–NH–), and δ 12.1 ppm (carboxylic acid proton). 13^{13}C NMR confirms carbonyl (δ 170–175 ppm) and ethylamino groups .
  • Mass Spectrometry (MS) : GC-MS or LC-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 132.1) and fragmentation patterns. Derivatization with trimethylsilyl (TMS) groups improves volatility for GC-MS .
  • Infrared (IR) Spectroscopy : Stretching vibrations at ~2500–3300 cm1^{-1} (O–H/N–H) and ~1700 cm1^{-1} (C=O) confirm functional groups.

Advanced Research Questions

Q. How does this compound participate in metabolic pathways, and what analytical techniques are used to track its metabolites?

  • Methodological Answer :
  • Metabolic Pathways : Analogous to phenylpropanoic acid derivatives, it may undergo β-oxidation, decarboxylation, or conjugation (e.g., sulfation, glucuronidation). For example, 3-(4-hydroxyphenyl)propanoic acid is metabolized to 4-hydroxyphenylacetic acid and further to hippuric acid in vivo .
  • Analytical Techniques :
  • LC-MS/MS : Quantifies phase I/II metabolites using multiple reaction monitoring (MRM) modes.
  • Isotopic Labeling : 13^{13}C or 2^{2}H isotopes trace metabolic fates in cell cultures or animal models.
  • Enzymatic Assays : Monitor enzyme activity (e.g., acyl-CoA synthetases) to identify rate-limiting steps .

Q. What computational approaches are employed to study the conformational dynamics of this compound in different solvents?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates energy-minimized conformers and intramolecular hydrogen bonding (e.g., carboxylic acid to amine interactions). Solvent effects are modeled using polarizable continuum models (PCM) .
  • Molecular Dynamics (MD) Simulations : Predicts solvent-dependent conformational changes (e.g., extended vs. folded states in water vs. DMSO).
  • pH-Dependent Studies : pKa calculations (e.g., using COSMO-RS) reveal protonation states influencing solubility and reactivity .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} values across multiple assays (e.g., enzyme inhibition vs. cell viability) to clarify context-specific effects .
  • Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., ethylamino vs. methylamino groups) and correlate with bioactivity trends.
  • Reproducibility Checks : Validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization) and independent synthesis batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.